molecular formula C7H5BrF3NO B1376029 (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol CAS No. 1359828-97-9

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B1376029
CAS No.: 1359828-97-9
M. Wt: 256.02 g/mol
InChI Key: ZKIRNZJSGHLPOH-UHFFFAOYSA-N
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Description

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H5BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol typically involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of a hydroxyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to a hydroxylation reaction using a suitable reagent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The bromine atom may facilitate interactions with biological macromolecules through halogen bonding .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Comparison: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that are not possible with the similar compounds listed above. This structural feature may confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRNZJSGHLPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856251
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-97-9
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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